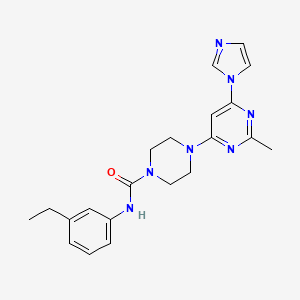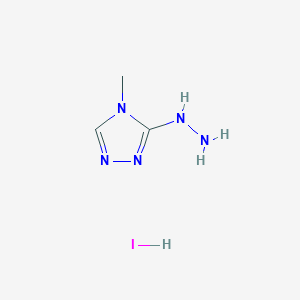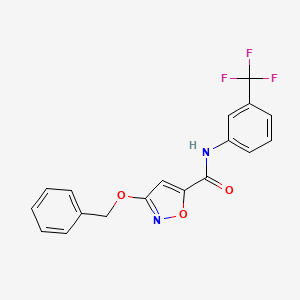
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Inhibitory Properties in Medicinal Chemistry
Isoxazole compounds, including derivatives similar to 3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide, have been explored for their potent inhibitory properties against various human carbonic anhydrase isoforms. These studies highlight their potential as targets for antiglaucoma drugs and in treating neuropathic pain (Altug et al., 2017).
Potential in Cancer Therapy
Research on N-phenyl-5-carboxamidyl isoxazole derivatives has demonstrated promising anticancer activity, specifically in the context of colon cancer. These compounds have been shown to interfere with key signaling pathways, presenting a potential avenue for cancer therapy (Shaw et al., 2012).
Use in pH Sensing and Environmental Monitoring
Isoxazole-based compounds have been developed as ratiometric fluorescent chemosensors for pH, showing high sensitivity in the physiological pH range. This application is particularly relevant for detecting pH fluctuations in biological samples and environmental monitoring (Li et al., 2018).
Antimicrobial and Antioxidant Activities
Some isoxazole derivatives have shown significant antimicrobial and antioxidant activities. These properties suggest their potential use in the development of new therapeutic agents for treating infections and oxidative stress-related conditions (Sindhe et al., 2016).
Development of Organic Light-Emitting Diodes (OLEDs)
Research into iridium(III) complexes bearing isoxazole-substituted amide ligands has led to the development of materials with applications in organic light-emitting diodes. These materials show potential for high-efficiency, low roll-off performance in OLEDs (Zhang et al., 2016).
Propiedades
IUPAC Name |
3-phenylmethoxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)22-17(24)15-10-16(23-26-15)25-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJOCBDNYXNJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(3-(trifluoromethyl)phenyl)isoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

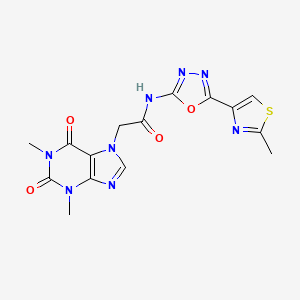

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B2380449.png)
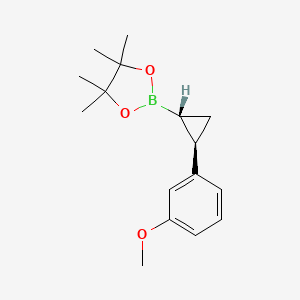

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B2380460.png)
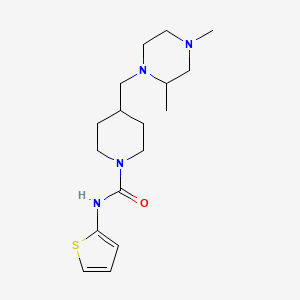
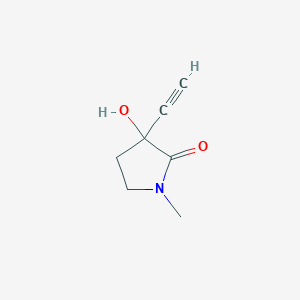

![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)

